

# Application of Psalmotoxin 1 in Electrophysiology: Protocols and Technical Notes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Psalmotoxin 1

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## Introduction

**Psalmotoxin 1** (PcTx1) is a 40-amino acid peptide toxin isolated from the venom of the Trinidad tarantula, *Psalmopoeus cambridgei*.<sup>[1]</sup> It is a potent and selective inhibitor of the acid-sensing ion channel 1a (ASIC1a), a proton-gated sodium channel.<sup>[1]</sup> This property makes PcTx1 an invaluable pharmacological tool for studying the physiological and pathological roles of ASIC1a, which is implicated in processes such as pain perception, fear, learning, memory, and neuronal death following ischemic stroke.<sup>[1][2][3]</sup> This document provides detailed protocols for the application of PcTx1 in electrophysiological studies, summarizes key quantitative data, and illustrates its mechanism of action.

## Mechanism of Action

PcTx1 exerts its inhibitory effect on ASIC1a through a unique mechanism. Instead of directly blocking the ion pore, it binds to the extracellular domain of the channel and increases its apparent affinity for protons ( $H^+$ ).<sup>[2][3][4][5]</sup> At physiological resting pH (around 7.4), this heightened proton sensitivity causes the ASIC1a channel to enter a desensitized state, rendering it unable to be activated by subsequent drops in pH.<sup>[1][2][3][4][5]</sup> PcTx1 also interacts with other ASIC subtypes, such as ASIC1b and heteromers like ASIC1a/2a, though its

effects can vary from inhibition to potentiation depending on the subunit composition and experimental conditions.[\[1\]](#)[\[6\]](#)[\[7\]](#)

## Quantitative Data: PcTx1 Activity on ASIC Subtypes

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) and half-maximal effective concentration (EC<sub>50</sub>) values of **Psalmotoxin 1** for various acid-sensing ion channels. These values are critical for designing experiments and interpreting results.

Channel Subtype	Organism/Expression System	Effect	IC <sub>50</sub> / EC <sub>50</sub>	Reference(s)
Homomeric ASIC1a	Rat	Inhibition	~1 nM	<a href="#">[8]</a>
Homomeric ASIC1a	Inhibition	0.9 nM	<a href="#">[9]</a> <a href="#">[10]</a>	
Homomeric ASIC1a	Rat (expressed in Xenopus oocytes)	Inhibition	0.35 ± 0.04 nM	<a href="#">[11]</a>
Heteromeric ASIC1a/2b	Inhibition	3 nM	<a href="#">[11]</a>	
Homomeric ASIC1b	Potentiation	>500 nM (at pH 7.1)	<a href="#">[6]</a>	
Heteromeric ASIC1a/2a	Inhibition (at pH 7.0)	2.9 nM	<a href="#">[7]</a>	
Heteromeric ASIC1a/2a	Potentiation (at physiological pH)	56.1 nM	<a href="#">[7]</a>	

## Experimental Protocols

### Preparation of Psalmotoxin 1 Stock Solution

Materials:

- Lyophilized **Psalmotoxin 1** (PcTx1)

- Nuclease-free water or appropriate buffer (e.g., PBS with 0.1% BSA)
- Low-protein-binding microcentrifuge tubes

#### Protocol:

- Briefly centrifuge the vial of lyophilized PcTx1 to ensure the powder is at the bottom.
- Reconstitute the peptide in nuclease-free water or a buffer containing a carrier protein like 0.1% Bovine Serum Albumin (BSA) to prevent adsorption to plasticware.[\[11\]](#) A common stock concentration is 10-100  $\mu$ M.
- Aliquot the stock solution into low-protein-binding tubes to avoid repeated freeze-thaw cycles.
- Store aliquots at -20°C or below.[\[10\]](#)

## Whole-Cell Patch-Clamp Protocol for Assessing PcTx1 Inhibition of ASIC1a

This protocol is designed for mammalian cells (e.g., CHO or COS-7) transiently or stably expressing rat or human ASIC1a.

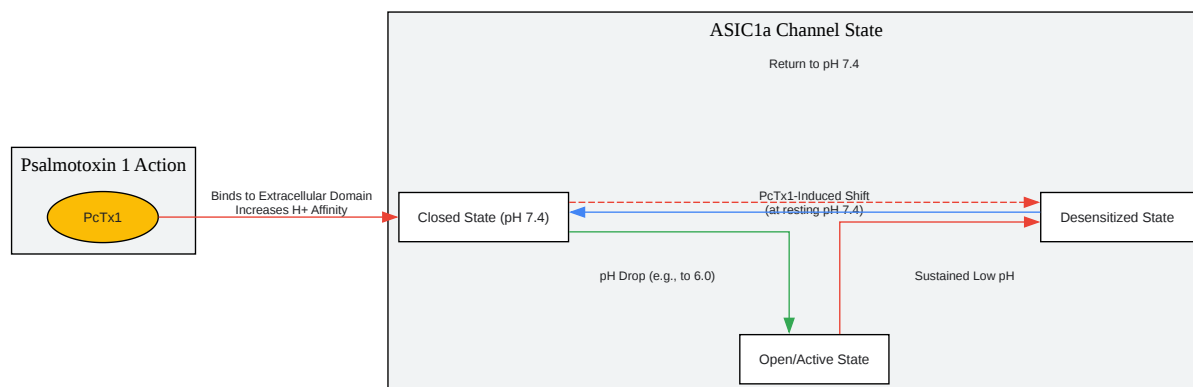
#### Solutions:

- External (Bath) Solution (pH 7.4): 150 mM NaCl, 5 mM KCl, 2 mM  $\text{CaCl}_2$ , 2 mM  $\text{MgCl}_2$ , 10 mM HEPES. Adjust pH to 7.4 with NaOH.[\[12\]](#)
- Low pH (Activating) Solution (e.g., pH 6.0): 150 mM NaCl, 5 mM KCl, 2 mM  $\text{CaCl}_2$ , 2 mM  $\text{MgCl}_2$ , 10 mM MES. Adjust pH to the desired acidic level (e.g., 6.0) with HCl.[\[12\]](#)
- Internal (Pipette) Solution: 140 mM KCl, 5 mM NaCl, 2 mM  $\text{MgCl}_2$ , 5 mM EGTA, 10 mM HEPES. Adjust pH to 7.35 with KOH.[\[12\]](#)
- PcTx1 Working Solution: Dilute the PcTx1 stock solution in the external (bath) solution to the desired final concentration (e.g., 1-100 nM).

#### Procedure:

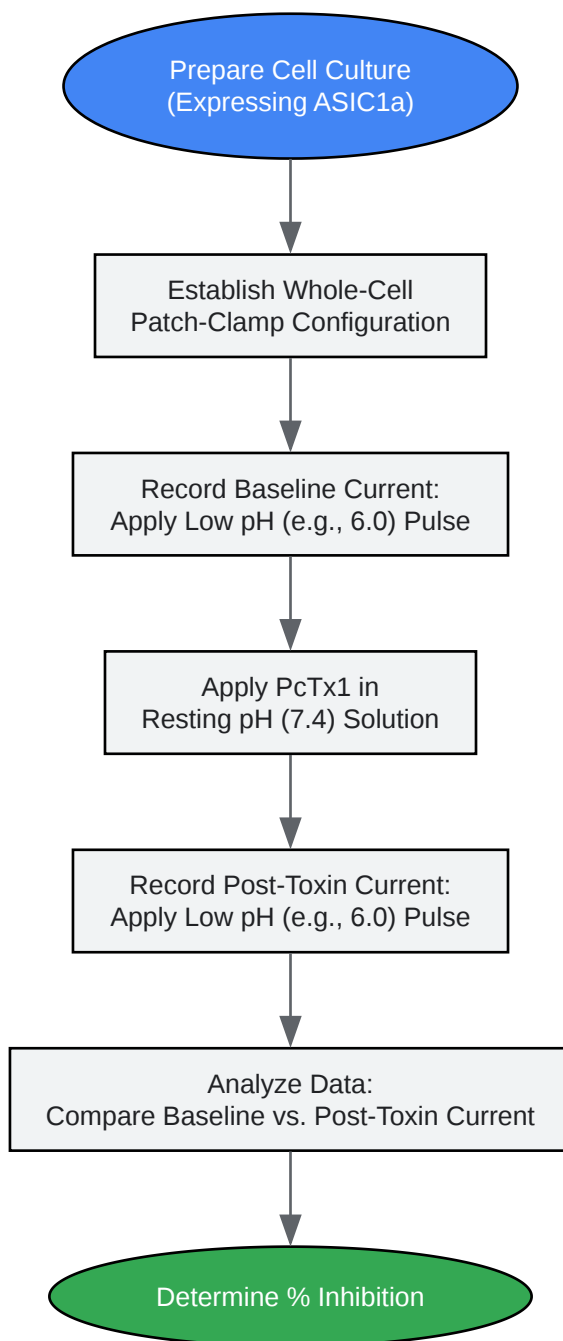
- Culture cells expressing the ASIC1a channel on glass coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution (pH 7.4).
- Pull borosilicate glass pipettes to a resistance of 4-8 M $\Omega$  when filled with the internal solution.[\[13\]](#)[\[14\]](#)
- Establish a gigaohm seal (>1 G $\Omega$ ) on a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Clamp the cell at a holding potential of -60 mV.
- To elicit a baseline ASIC1a current, rapidly switch the perfusion from the external solution (pH 7.4) to the low pH activating solution (e.g., pH 6.0) for a few seconds until the current peaks and begins to desensitize.
- Return to the external solution (pH 7.4) and allow the channel to recover fully.
- Apply the PcTx1 working solution by perfusion for a predetermined incubation period (e.g., 2-5 minutes) at the resting pH of 7.4.
- Following incubation, challenge the cell again with the low pH activating solution in the continued presence of PcTx1.
- Record the peak current and compare it to the baseline current to determine the extent of inhibition.
- To assess the reversibility of the block, wash out the PcTx1 with the external solution and periodically test for recovery of the acid-evoked current.

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of **Psalmotoxin 1** inhibition of the ASIC1a channel.



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